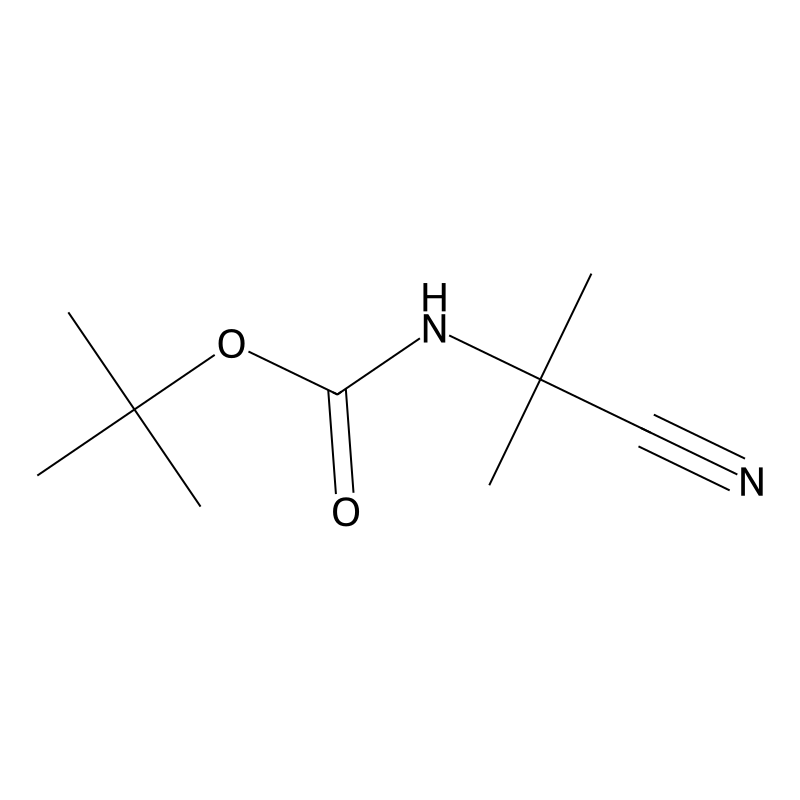

tert-Butyl (2-cyanopropan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Application Summary: tert-Butyl carbamate has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines.

Methods of Application: The synthesis involves the use of palladium as a catalyst in the presence of tert-Butyl carbamate.

Results or Outcomes: The outcome of this process is the production of N-Boc-protected anilines.

Applications in Polymer and Material Science

Scientific Field: Material Science

Application Summary: Research has delved into the applications of carbamates and tert-butyl compounds in the development of polymers and materials.

Methods of Application: The specific methods of application can vary widely depending on the specific type of polymer or material being developed.

Results or Outcomes: The use of these compounds in polymer and material science can lead to the development of new materials with enhanced properties.

Synthesis of Tetrasubstituted Pyrroles

Application Summary: tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position.

Methods of Application: The synthesis involves the use of tert-Butyl carbamate in a specific reaction to produce the tetrasubstituted pyrroles.

Results or Outcomes: The outcome of this process is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position.

Safety and Toxicity Studies

Scientific Field: Toxicology

Application Summary: Compounds similar to “tert-Butyl (2-cyanopropan-2-yl)carbamate” have been studied for their safety and toxicity.

Methods of Application: Safety and toxicity studies typically involve the use of in vitro and in vivo testing methods to assess the potential risks associated with the compound.

Results or Outcomes: The results of these studies provide valuable information about the safety and potential risks associated with the use of the compound.

Tert-Butyl (2-cyanopropan-2-yl)carbamate is a chemical compound classified within the carbamate family, characterized by its unique structure comprising a tert-butyl group, a cyanopropyl moiety, and a carbamate functional group. The molecular formula for this compound is C₉H₁₆N₂O₂, and it has a molecular weight of approximately 184.24 g/mol. Carbamates, as esters of carbamic acid, are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their ability to interact with biological systems and their utility as intermediates in organic synthesis .

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.

- Reduction: This compound can be reduced to yield amino derivatives.

- Substitution Reactions: The presence of the cyanopropyl group allows for nucleophilic substitutions, leading to the formation of substituted carbamates with different functional groups .

Research indicates that tert-butyl (2-cyanopropan-2-yl)carbamate exhibits notable biological activity. It is studied for its potential interactions with various enzymes and receptors, which may lead to inhibitory or activating effects on specific biological pathways. This makes it a candidate for further exploration in drug development and pharmacological applications .

The synthesis of tert-butyl (2-cyanopropan-2-yl)carbamate typically involves:

- Starting Materials: The reaction commonly begins with tert-butyl carbamate and a suitable cyanopropyl derivative.

- Reaction Conditions: A common method includes reacting tert-butyl carbamate with 2-bromopropanenitrile in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like acetonitrile at elevated temperatures to facilitate product formation.

- Purification: Post-reaction, purification techniques such as crystallization or chromatography are employed to isolate the desired product with high purity .

Tert-butyl (2-cyanopropan-2-yl)carbamate finds applications across several fields:

- Pharmaceutical Industry: It is explored as an intermediate in drug synthesis and development.

- Agricultural Chemicals: Utilized in the formulation of agrochemicals due to its biological activity.

- Chemical Research: Serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of tert-butyl (2-cyanopropan-2-yl)carbamate reveal its capacity to engage with specific molecular targets such as enzymes and receptors. The mechanisms through which it exerts its biological effects are under investigation, focusing on how it may inhibit or activate these targets, which could lead to therapeutic applications .

Several compounds share structural similarities with tert-butyl (2-cyanopropan-2-yl)carbamate, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Benzyl (1-cyanopropan-2-yl)carbamate | Contains a benzyl group instead of tert-butyl | Different steric effects affecting reactivity |

| Methyl carbamate | Simpler structure with a methyl group | Less steric hindrance compared to tert-butyl |

| Ethyl carbamate | Contains an ethyl group | Intermediate steric hindrance |

Uniqueness: Tert-butyl (2-cyanopropan-2-yl)carbamate is distinguished by its specific combination of functional groups that confer unique chemical properties and biological activities. The presence of the tert-butyl group introduces significant steric hindrance, which influences its reactivity and interactions compared to simpler carbamates .